2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
Description
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a heterocyclic compound featuring a piperidine core functionalized with a sulfonyl group derived from 4-methoxy-3-methylphenyl. The piperidine ring is further linked via an ether bond to a 6-methylpyridine moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-13-17(7-8-18(14)24-3)26(22,23)21-11-9-16(10-12-21)25-19-6-4-5-15(2)20-19/h4-8,13,16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBQXGRAHAHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring, a piperidine moiety, and a sulfonyl group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be depicted as follows:
| Component | Structure |
|---|---|
| Pyridine Ring | Pyridine |
| Piperidine Moiety | Piperidine |
| Sulfonyl Group | Sulfonyl |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity through strong interactions with protein structures, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity: Compounds containing sulfonyl and piperidine groups have shown promising results against various bacterial strains and fungi.
- Antiviral Properties: Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of diseases like measles.
- Enzyme Inhibition: There is evidence suggesting that related compounds inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.
Case Studies
-
Dihydroorotate Dehydrogenase Inhibition:
A study demonstrated that similar piperidine derivatives effectively inhibited DHODH, leading to reduced viral replication in cell-based assays. This suggests potential applications in immunosuppressive therapies or antiviral drug development . -
Antimicrobial Evaluation:
Another investigation focused on sulfonamide derivatives, revealing significant antimicrobial activity against several pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxy-3-nitrophenyl)sulfonylpiperidine | Structure | Nitro group enhances reactivity. |
| 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline | Structure | Quinoline core increases bioactivity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include sulfonated piperidine derivatives and substituted pyridines. A comparison of substituents and their implications is summarized below:
Key Observations :
- Sulfonyl Groups : The target compound’s 4-methoxy-3-methylphenylsulfonyl group may enhance solubility compared to dichlorophenylsulfonyl derivatives (), which are more lipophilic and electron-withdrawing. Methoxy groups can improve metabolic stability .
- Piperidine Modifications : Sulfonated piperidines (target compound) are distinct from acetylated or ethoxycarbonyl derivatives (), which may alter hydrogen-bonding capacity and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
